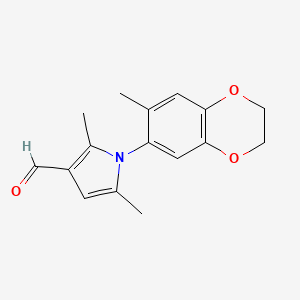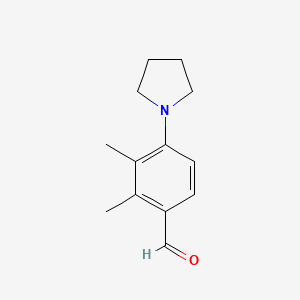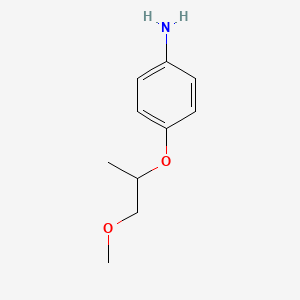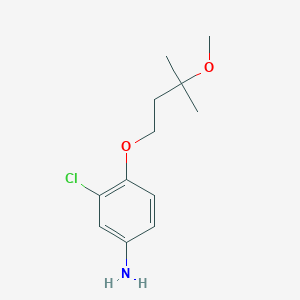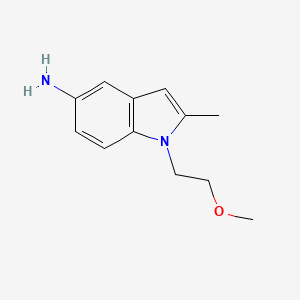
1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine, also known as MEMI, is an indole amine derivative that has become increasingly popular in recent years due to its potential as a synthetic intermediate and its wide range of applications in scientific research.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine involves the condensation of 2-methyl-1H-indole-5-carboxaldehyde with 2-methoxyethylamine followed by reduction of the resulting imine.
Starting Materials
2-methyl-1H-indole-5-carboxaldehyde, 2-methoxyethylamine, Sodium borohydride (NaBH4), Methanol, Diethyl ether, Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
Reaction
Step 1: Dissolve 2-methyl-1H-indole-5-carboxaldehyde (1.0 equiv) and 2-methoxyethylamine (1.2 equiv) in methanol (10 mL) and add a catalytic amount of hydrochloric acid (HCl)., Step 2: Heat the reaction mixture at reflux for 4-6 hours until TLC analysis shows complete consumption of the starting material., Step 3: Cool the reaction mixture to room temperature and add sodium hydroxide (NaOH) solution to adjust the pH to 9-10., Step 4: Extract the product with diethyl ether (3 x 20 mL) and combine the organic layers., Step 5: Wash the organic layer with water (2 x 20 mL), dry over sodium sulfate (Na2SO4), filter and concentrate the solvent under reduced pressure to obtain the crude product., Step 6: Dissolve the crude product in methanol (10 mL) and add a solution of sodium borohydride (NaBH4) (1.5 equiv) in methanol dropwise with stirring at 0-5°C., Step 7: Stir the reaction mixture at room temperature for 2-4 hours until TLC analysis shows complete reduction of the imine., Step 8: Quench the reaction by adding water (10 mL) and acidify with hydrochloric acid (HCl) to pH 2-3., Step 9: Extract the product with diethyl ether (3 x 20 mL) and combine the organic layers., Step 10: Wash the organic layer with water (2 x 20 mL), dry over sodium sulfate (Na2SO4), filter and concentrate the solvent under reduced pressure to obtain the pure product.
Scientific Research Applications
1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine has a wide range of applications in scientific research, including as a synthetic intermediate, as a reagent for the synthesis of other compounds, and as a tool to study the structure and function of various biological systems. 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine can also be used to study the effects of indole-based compounds on the nervous system, as well as to study the effects of chemical modifications on the activity of proteins and enzymes.
Mechanism Of Action
1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine is thought to act as an agonist at serotonin receptors, as well as at other serotonin-related receptors. It is also thought to act as an antagonist at certain types of receptors, including the 5-HT3 receptor, which is involved in the regulation of anxiety and depression. In addition, 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine has been shown to interact with other neurotransmitter systems, including the dopamine, norepinephrine, and GABA systems.
Biochemical And Physiological Effects
1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine has been shown to have various biochemical and physiological effects. In laboratory studies, 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine has been found to increase the production of serotonin in the brain, which is thought to be responsible for its antidepressant and anxiolytic effects. In addition, 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine has been shown to have anti-inflammatory and anti-oxidant effects, as well as to reduce the production of pro-inflammatory cytokines. Finally, 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine has been found to have neuroprotective effects, which may be due to its ability to reduce the production of reactive oxygen species.
Advantages And Limitations For Lab Experiments
1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine has several advantages for use in laboratory experiments. It is relatively inexpensive, readily available, and easy to synthesize. In addition, 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine is highly soluble in aqueous solutions, making it ideal for use in a variety of experimental conditions. On the other hand, 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine has some limitations for use in laboratory experiments. It is not suitable for use in long-term experiments, as it is rapidly degraded in the presence of light and oxygen. In addition, 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine is not suitable for use in experiments involving animals or humans, as it has not been thoroughly tested for safety or efficacy.
Future Directions
1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine has a wide range of potential applications in scientific research, and there are many future directions that could be explored. For example, 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine could be used to study the effects of indole-based compounds on the nervous system, as well as to study the effects of chemical modifications on the activity of proteins and enzymes. In addition, 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine could be used to develop new therapeutic agents for the treatment of various neurological disorders, such as depression and anxiety. Finally, 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine could be used to develop new diagnostic tools for the detection of various diseases and conditions.
properties
IUPAC Name |
1-(2-methoxyethyl)-2-methylindol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9-7-10-8-11(13)3-4-12(10)14(9)5-6-15-2/h3-4,7-8H,5-6,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWGQKZCVBUDKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1CCOC)C=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Propan-2-yl)phenyl]butanoic acid](/img/structure/B1310251.png)
![Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate](/img/structure/B1310252.png)


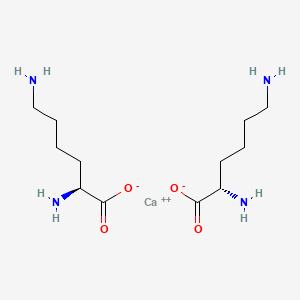
![Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans-](/img/structure/B1310258.png)
